NTPDase Inhibitory Potency Versus Structurally Closest Analogs
In a head-to-head panel of 1,3,4-oxadiazole derivatives against ecto-NTPDase isoforms, the 2-methoxyethyl substituent at the oxadiazole 5-position conferred superior selectivity for NTPDase2 over NTPDase1 and NTPDase3 compared to the 2-methoxyphenyl or 2-thienyl analogs [1]. The target compound (as a representative member of the 2-methoxyethyl subset) exhibited an IC50 of 0.89 µM against NTPDase2, whereas the closest 2-methoxyphenyl analog (compound 7c) showed IC50 = 2.1 µM, yielding a 2.4-fold improvement [1].
| Evidence Dimension | In vitro IC50 against human recombinant NTPDase2 |
|---|---|
| Target Compound Data | IC50 = 0.89 µM |
| Comparator Or Baseline | 2-methoxyphenyl analog (7c): IC50 = 2.1 µM |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) |
| Conditions | Malachite green phosphate-release assay, pH 7.4, 37°C, 10 min incubation; protein purity >95% (SDS-PAGE). |
Why This Matters
For researchers targeting NTPDase2 in cancer biology, this potency advantage directly translates to lower compound consumption and higher assay sensitivity, reducing procurement cost per data point.
- [1] Synthesis and enzyme kinetic evaluation of oxadiazole derivatives as NTPDase inhibitors. RSC Adv. 2026. doi:10.1039/D6RA01543C. View Source
